2-Bromo-6,7-dihydro-1H-indol-4(5H)-one 2-Bromo-6,7-dihydro-1H-indol-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 27784-79-8
VCID: VC8164935
InChI: InChI=1S/C8H8BrNO/c9-8-4-5-6(10-8)2-1-3-7(5)11/h4,10H,1-3H2
SMILES: C1CC2=C(C=C(N2)Br)C(=O)C1
Molecular Formula: C8H8BrNO
Molecular Weight: 214.06 g/mol

2-Bromo-6,7-dihydro-1H-indol-4(5H)-one

CAS No.: 27784-79-8

Cat. No.: VC8164935

Molecular Formula: C8H8BrNO

Molecular Weight: 214.06 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6,7-dihydro-1H-indol-4(5H)-one - 27784-79-8

Specification

CAS No. 27784-79-8
Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
IUPAC Name 2-bromo-1,5,6,7-tetrahydroindol-4-one
Standard InChI InChI=1S/C8H8BrNO/c9-8-4-5-6(10-8)2-1-3-7(5)11/h4,10H,1-3H2
Standard InChI Key TTYFVLXVNAATTA-UHFFFAOYSA-N
SMILES C1CC2=C(C=C(N2)Br)C(=O)C1
Canonical SMILES C1CC2=C(C=C(N2)Br)C(=O)C1

Introduction

Structural and Molecular Characteristics

The molecular architecture of 2-bromo-6,7-dihydro-1H-indol-4(5H)-one is defined by a bicyclic framework comprising a six-membered cyclohexanone ring fused to a pyrrole moiety, with bromine substitution at the second position. Key structural descriptors include:

PropertyValueSource
Molecular FormulaC8H8BrNO\text{C}_8\text{H}_8\text{BrNO}
Molecular Weight214.06 g/mol
SMILESC1CC2=C(C=C(N2)Br)C(=O)C1
InChIInChI=1S/C8H8BrNO/c9-8-4-5-6(10-8)2-1-3-7(5)11/h4,10H,1-3H2
InChIKeyTTYFVLXVNAATTA-UHFFFAOYSA-N

The compound’s planar indole core and electron-withdrawing bromine atom influence its reactivity, particularly in electrophilic substitution and cross-coupling reactions.

Synthesis and Applications

Synthetic Pathways

While explicit synthesis protocols for 2-bromo-6,7-dihydro-1H-indol-4(5H)-one are scarce, analogous indole derivatives are typically synthesized via cyclization of brominated aniline precursors or halogenation of preformed indole scaffolds. For example, a related study demonstrated the synthesis of tetrahydroindazole derivatives through hydrazine-mediated cyclization of cyclohexanone intermediates under acidic conditions . Such methods could be adapted for this compound by introducing bromine at an early synthetic stage.

Research Applications

Physicochemical and Spectroscopic Properties

Predicted Collision Cross Section (CCS)

Mass spectrometry data provides insights into the compound’s gas-phase behavior:

Adductm/zCCS (Ų)
[M+H]+213.98621141.5
[M+Na]+235.96815143.7
[M-H]-211.97165141.1

These CCS values, predicted using ion mobility spectrometry, aid in distinguishing this compound from structural isomers in analytical workflows .

Spectral Signatures

Though experimental spectra are unavailable, analogous indoles exhibit:

  • IR: Stretching vibrations at ~1690 cm⁻¹ (C=O) and ~3400 cm⁻¹ (N-H) .

  • NMR: Downfield shifts for the indolic proton (~δ 10.7 ppm) and ketone carbonyl (~δ 210 ppm) .

Future Research Directions

Recent studies on indole derivatives emphasize their potential as antimicrobial and anticancer agents . For instance, indazole analogs synthesized via hydrazine cyclization showed inhibitory activity against bacterial pathogens . Functionalizing 2-bromo-6,7-dihydro-1H-indol-4(5H)-one’s bromine and ketone groups could yield novel bioactive molecules. Additionally, computational studies to predict its metabolic pathways and target binding affinities are warranted.

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